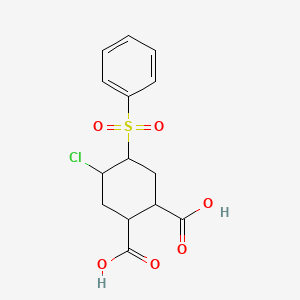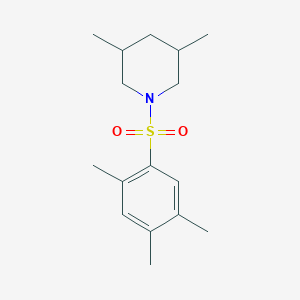
3,5-Dimethyl-1-(2,4,5-trimethylbenzenesulfonyl)piperidine
Overview
Description
3,5-Dimethyl-1-(2,4,5-trimethylbenzenesulfonyl)piperidine is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is characterized by the presence of a piperidine ring substituted with dimethyl groups at positions 3 and 5, and a 2,4,5-trimethylbenzenesulfonyl group at position 1. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-1-(2,4,5-trimethylbenzenesulfonyl)piperidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including cyclization reactions involving amines and aldehydes or ketones.
Introduction of Dimethyl Groups: The dimethyl groups at positions 3 and 5 can be introduced through alkylation reactions using appropriate alkylating agents.
Attachment of the Trimethylbenzenesulfonyl Group: The final step involves the sulfonylation of the piperidine ring with 2,4,5-trimethylbenzenesulfonyl chloride under basic conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-1-(2,4,5-trimethylbenzenesulfonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
3,5-Dimethyl-1-(2,4,5-trimethylbenzenesulfonyl)piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-1-(2,4,5-trimethylbenzenesulfonyl)piperidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The piperidine ring can also interact with receptors in the body, modulating their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
Piperidine: The parent compound, which lacks the dimethyl and sulfonyl substitutions.
3,5-Dimethylpiperidine: Similar structure but without the sulfonyl group.
1-(2,4,5-Trimethylbenzenesulfonyl)piperidine: Lacks the dimethyl groups at positions 3 and 5.
Uniqueness
3,5-Dimethyl-1-(2,4,5-trimethylbenzenesulfonyl)piperidine is unique due to the presence of both the dimethyl groups and the trimethylbenzenesulfonyl group. This combination of substituents imparts distinct chemical and biological properties to the compound, making it a valuable subject of study in various fields.
Properties
IUPAC Name |
3,5-dimethyl-1-(2,4,5-trimethylphenyl)sulfonylpiperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2S/c1-11-6-12(2)10-17(9-11)20(18,19)16-8-14(4)13(3)7-15(16)5/h7-8,11-12H,6,9-10H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVAVZMNNJXLMMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=C(C=C(C(=C2)C)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


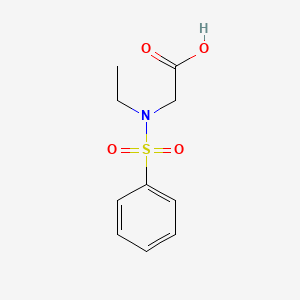
![N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-[4-(3-METHOXYPHENYL)-1-PIPERAZINYL]ACETAMIDE](/img/structure/B4875963.png)
![1-(2-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]methanesulfonamide](/img/structure/B4875970.png)
![methyl 2-[({[2-(4-chloro-1H-pyrazol-1-yl)ethyl]amino}carbonothioyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B4875977.png)
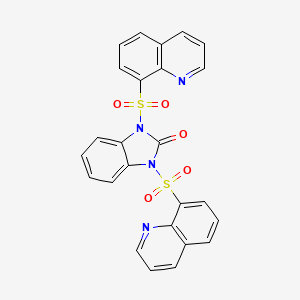
![N-(4-methoxyphenyl)-2-{[(propylamino)carbonyl]amino}benzamide](/img/structure/B4876012.png)
![ETHYL 3-[({[1-(2-PYRIDYL)ETHYL]AMINO}CARBONYL)AMINO]PROPANOATE](/img/structure/B4876024.png)
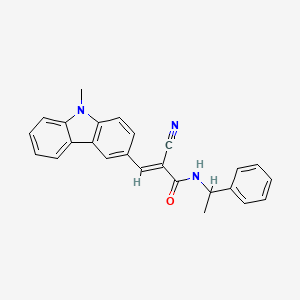
![N-[3-(1-azepanyl)propyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4876034.png)
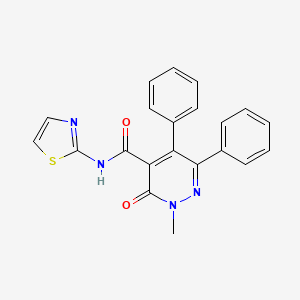
![2-methyl-8-[2-(3-methyl-4-nitrophenoxy)ethoxy]quinoline](/img/structure/B4876038.png)
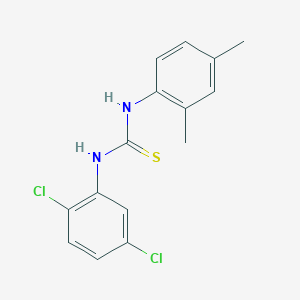
![ethyl 2-{[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]amino}-4-(4-chlorophenyl)-3-thiophenecarboxylate](/img/structure/B4876043.png)
